![molecular formula C6H4ClN3 B1283171 2-(3-Chloropyrazin-2-yl)acetonitrile CAS No. 914360-88-6](/img/structure/B1283171.png)
2-(3-Chloropyrazin-2-yl)acetonitrile
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Description
“2-(3-Chloropyrazin-2-yl)acetonitrile” is a chemical compound with the CAS Number: 914360-88-6 . It has a molecular weight of 153.57 and is typically stored at 4 degrees Celsius . It is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (3-chloro-2-pyrazinyl)acetonitrile . Its InChI code is 1S/C6H4ClN3/c7-6-5(1-2-8)9-3-4-10-6/h3-4H,1H2 .Physical And Chemical Properties Analysis
This compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 153.57 .Scientific Research Applications
Organic Synthesis
“2-(3-Chloropyrazin-2-yl)acetonitrile” can be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
Building Block in Conversion Reactions
The conversion reactions of “2-(3-Chloropyrazin-2-yl)acetonitrile” as a building block have become one of the most attractive fields in organic synthesis .
Electrochemical Conversions
In the field of electrochemical conversions involving “2-(3-Chloropyrazin-2-yl)acetonitrile”, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Cyanomethylation
“2-(3-Chloropyrazin-2-yl)acetonitrile” can be used in cyanomethylation reactions, which is a type of organic reaction where a cyanomethyl group (-CH2CN) is introduced into a molecule .
Tetrasubstituted Olefins Synthesis
This compound can be used in the synthesis of tetrasubstituted olefins, which are a type of organic compound composed of carbon and hydrogen atoms .
Heterocyclic Compound Synthesis
“2-(3-Chloropyrazin-2-yl)acetonitrile” can be used in the synthesis of heterocyclic compounds, which are organic compounds that contain at least one atom of an element other than carbon within their ring structure .
Amidation
This compound can be used in amidation reactions, which is a type of reaction where an amide is formed from a carboxylic acid and an amine .
Synthon in Organic Reactions
Because of its enrichment, low price, and excellent solvent properties, “2-(3-Chloropyrazin-2-yl)acetonitrile” has been widely applied as a common solvent in organic synthesis .
properties
IUPAC Name |
2-(3-chloropyrazin-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-5(1-2-8)9-3-4-10-6/h3-4H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOUXNLAVKGTBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CC#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551760 |
Source
|
Record name | (3-Chloropyrazin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
914360-88-6 |
Source
|
Record name | (3-Chloropyrazin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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